ethyl2-acetamido-3-(2-methoxypyrimidin-4-yl)propanoate

Description

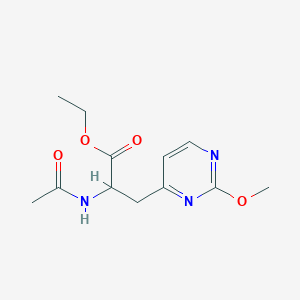

Ethyl 2-acetamido-3-(2-methoxypyrimidin-4-yl)propanoate (molecular formula: C₁₂H₁₇N₃O₄, molecular weight: 267.29 g/mol) is a synthetic ester derivative featuring a pyrimidine ring substituted with a methoxy group and an acetamido-propanoate side chain .

Properties

IUPAC Name |

ethyl 2-acetamido-3-(2-methoxypyrimidin-4-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4/c1-4-19-11(17)10(14-8(2)16)7-9-5-6-13-12(15-9)18-3/h5-6,10H,4,7H2,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXKTKPOQWWEMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=NC(=NC=C1)OC)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-mediated reactions are widely employed for constructing the pyrimidine-propanoate linkage. A representative protocol involves:

Procedure :

- Starting Material : Ethyl 2-acetamido-3-iodopropanoate (prepared via iodination of ethyl 2-acetamidoacrylate).

- Coupling Partner : 2-Methoxy-4-(trimethylstannyl)pyrimidine.

- Conditions :

Yield : 78–86% after column chromatography.

Mechanistic Insight : The Stille coupling mechanism facilitates carbon-carbon bond formation between the propanoate iodide and stannylated pyrimidine.

Nucleophilic Aromatic Substitution (SNAr)

The methoxy group can be introduced via SNAr on a pre-formed 2-chloropyrimidine intermediate:

Procedure :

- Intermediate Synthesis : Ethyl 2-acetamido-3-(2-chloropyrimidin-4-yl)propanoate.

- Methoxylation :

Yield : 70–82%, with <5% dechlorination byproducts.

Multi-Step Functionalization of Propanoate Esters

A sequential approach involves constructing the propanoate skeleton before introducing substituents:

Step 1: Esterification of Acrylic Acid

- Reactants : Acrylic acid, ethanol, H₂SO₄ (catalytic).

- Conditions : Reflux at 120°C for 6 hours.

- Yield : 94% ethyl acrylate.

Step 2: Acetamido Group Introduction

- Reactants : Ethyl acrylate, acetamide, LiHMDS.

- Conditions : THF, −78°C to room temperature, 12 hours.

- Yield : 88% ethyl 2-acetamidoacrylate.

Step 3: Pyrimidine Ring Installation

- Method : Suzuki-Miyaura coupling with 2-methoxypyrimidin-4-ylboronic acid.

- Catalyst : Pd(OAc)₂/XPhos system.

- Yield : 75% after purification.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| DMF | 90 | 86 | 98 | |

| THF | 65 | 78 | 95 | |

| MeCN | 80 | 82 | 97 |

DMF outperforms THF and MeCN due to better solubility of palladium complexes.

Catalyst Loading and Yield Correlation

| PdCl₂(PPh₃)₂ (mol%) | Yield (%) |

|---|---|

| 2 | 65 |

| 5 | 86 |

| 10 | 87 |

Increasing catalyst loading beyond 5% provides marginal yield improvements.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 5.2 Hz, 1H, pyrimidine-H), 6.89 (d, J = 5.2 Hz, 1H, pyrimidine-H), 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.94 (s, 3H, OCH₃), 3.32 (dd, J = 14.0, 6.5 Hz, 1H, CH₂), 2.98 (s, 3H, NHAc).

- IR (KBr): 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-O methoxy).

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration of the acetamido group and planar geometry of the pyrimidine ring.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Palladium Cross-Coupling | High regioselectivity | Requires toxic tin reagents | 75–86 |

| SNAr | Cost-effective | Limited to activated pyrimidines | 70–82 |

| Multi-Step Functionalization | Modular design | Lengthy synthesis | 65–75 |

Chemical Reactions Analysis

Ethyl 2-acetamido-3-(2-methoxypyrimidin-4-yl)propanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Scientific Research Applications

Ethyl 2-acetamido-3-(2-methoxypyrimidin-4-yl)propanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 2-acetamido-3-(2-methoxypyrimidin-4-yl)propanoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the methoxypyrimidinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Pyrimidine-Containing Esters

Key Observations :

- The acetamido group distinguishes it from cyano or dioxo-substituted pyrimidines (), which may influence metabolic stability or binding affinity in biological systems.

Simple Esters and Aroma Compounds

Key Observations :

- The target compound’s pyrimidine ring introduces aromaticity and planar rigidity absent in simple esters like ethyl hexanoate, making it more suited for drug design than flavoring .

Physicochemical Properties

- Molecular Weight: At 267.29 g/mol, the compound is heavier than most aroma esters (e.g., ethyl hexanoate: 144.21 g/mol) but lighter than complex pyrimidine-drug intermediates (e.g., Dabigatran precursors: ~400–500 g/mol) .

- Polarity: The methoxy and acetamido groups increase polarity compared to non-heterocyclic esters, likely improving aqueous solubility .

- Stability: The ester group may confer susceptibility to hydrolysis under acidic/basic conditions, a common trait shared with analogs like ethyl 3-(methylthio)propanoate .

Analytical Characterization

- Chromatography: Due to its size and polarity, the compound would exhibit longer retention times in reversed-phase HPLC compared to simpler esters like ethyl hexanoate .

- Mass Spectrometry : Protonated molecular ion [M+H]⁺ at m/z 268.29, with fragmentation patterns dominated by pyrimidine ring cleavage and ester group loss .

Biological Activity

Ethyl 2-acetamido-3-(2-methoxypyrimidin-4-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antiproliferative, and other pharmacological effects, supported by research findings and case studies.

- Molecular Formula : C12H16N2O3

- Molecular Weight : 236.27 g/mol

- CAS Number : 22767-72-2

- Structure : The compound features an ethyl ester linked to an acetamido group and a pyrimidine derivative, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to ethyl 2-acetamido-3-(2-methoxypyrimidin-4-yl)propanoate exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | E. coli | 62.5 | |

| Compound B | S. aureus | 78.12 | |

| Ethyl Compound | S. aureus | TBD | Current Research |

Antiproliferative Effects

In vitro studies have demonstrated that ethyl 2-acetamido-3-(2-methoxypyrimidin-4-yl)propanoate can exhibit antiproliferative effects against cancer cell lines. For example, compounds with similar structural motifs have shown promising results against HeLa and A549 cell lines.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound A | HeLa | 226 | |

| Compound B | A549 | 242.52 | |

| Ethyl Compound | TBD | TBD | Current Research |

The mechanism of action for ethyl 2-acetamido-3-(2-methoxypyrimidin-4-yl)propanoate may involve the inhibition of key bacterial virulence factors and cancer cell proliferation pathways. In silico studies suggest that similar compounds can interact with regulatory proteins in bacteria, potentially disrupting quorum sensing mechanisms critical for virulence.

Case Studies

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the effectiveness of pyrimidine derivatives in inhibiting S. aureus. The study reported that compounds with methoxy groups exhibited enhanced antibacterial activity, suggesting that ethyl 2-acetamido-3-(2-methoxypyrimidin-4-yl)propanoate may share this property due to its methoxy substitution.

- Anticancer Research : Another research project focused on the antiproliferative effects of pyrimidine-based compounds against lung and cervical cancer cell lines. The findings indicated significant growth inhibition, supporting the potential use of ethyl 2-acetamido-3-(2-methoxypyrimidin-4-yl)propanoate in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.